Apigeninidin

Descripción general

Descripción

Synthesis Analysis

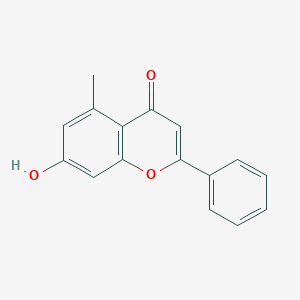

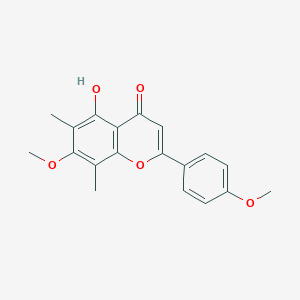

Apigeninidin is synthesized through the expression of flavone synthase II (FNSII) and flavonoid 3′-hydroxylase (F3′H). The expression of FNSII leads to the synthesis of apigenin, while the expression of both FNSII and F3′H leads to the synthesis of apigenin and luteolin . The balance of apigenin and luteolin is related to the expression level of F3′H .Molecular Structure Analysis

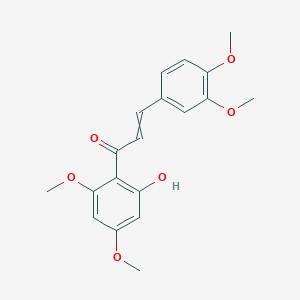

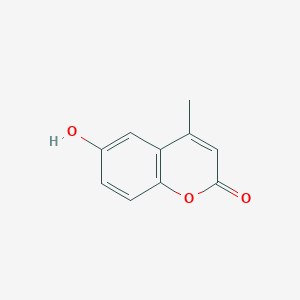

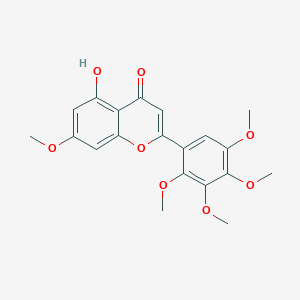

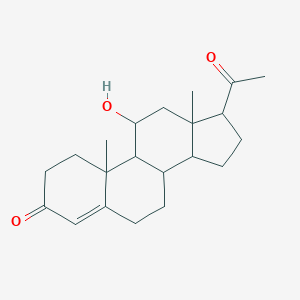

The molecular formula of this compound is C15H11ClO4 . The average mass is 290.698 Da and the monoisotopic mass is 290.034576 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is transformed into 3-deoxyanthocyanidins (luteolinidin and this compound) by an unknown enzyme, likely with anthocyanidin synthase-like activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.7 g/mol . It is a flavonoid compound found in various plant-based foods and beverages.Aplicaciones Científicas De Investigación

Antibacterial Properties : Apigeninidin exhibited inhibitory effects on the growth of selected gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) and to a lesser extent on gram-negative bacteria (e.g., Escherichia coli) (Stonecipher, Hurley, & Netzly, 1993).

Anticancer Potential : In human promyelocytic leukemia HL-60 cells, this compound induced cytotoxicity and apoptosis via the activation of pro-apoptotic proteins and the disruption of mitochondrial membrane potential (Woo et al., 2012).

Protective Effects on Reproductive System : this compound-enriched extracts from Sorghum bicolor sheaths showed protective effects against aflatoxin B1-induced dysregulation of the male rat’s reproductive system, suggesting antioxidative, antiapoptotic, and anti-inflammatory activities (Owumi, Otunla, Arunsi, & Oyelere, 2022).

Antifungal Properties : this compound inhibited the growth of selected fungi such as Fusarium oxysporum and Phytophthora infestons, suggesting a potential role in mold resistance (Schutt & Netzly, 1991).

Food Processing Stability : The stability of this compound in food processing conditions was evaluated, showing potential as a biocolorant with resistance to bleaching at alkaline pH and thermal treatments (Akogou, Kayodé, Besten, Linnemann, & Fogliano, 2018).

Improved Fungicidal Activity : The introduction of a methoxy group at C-7 in this compound (7-methoxythis compound) showed higher activity against sorghum fungi than this compound, suggesting structural modifications could enhance its fungicidal properties (Aida, Tamogami, Kodama, & Tsukiboshi, 1996).

Potential in Neurogenesis : Apigenin and related compounds have been shown to stimulate adult neurogenesis in vivo and in vitro, suggesting potential therapeutic applications in neurological diseases (Taupin, 2009).

Antioxidant Capacity : this compound demonstrated scavenger activity against certain radicals, indicating its antioxidant properties (Boveris, Galatro, Sambrotta, Ricco, Gurni, & Puntarulo, 2001).

Anti-inflammatory Properties : Research on apigenin, a related compound, showed its ability to inhibit inflammatory responses and could be a potential therapeutic agent for immune-related diseases (Zhang, Wang, Gurley, & Zhou, 2014).

Renal Protective Effects : Apigenin showed protective effects against 3-MCPD-induced renal injury in rats by modulating oxidative phosphorylation and mitochondrial functions (Zhong, Jin, Wang, Li, Han, Xue, Wu, Peng, & Xia, 2018).

Mecanismo De Acción

Target of Action

Apigeninidin, also known as this compound chloride, is a flavone that has been found to have various actions against cancer cells .

Mode of Action

This compound interacts with its targets and induces several changes in the cells. It has been reported to suppress various human cancers in vitro and in vivo by multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates key signaling pathways including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB and Wnt/β-catenin pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

It is known that apigenin, a similar compound, is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30% . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response . It inhibits cancer cell proliferation by modulating the cell cycle and blocking the cell phase at the G2/M or G0/G1 checkpoint .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of Aflatoxins by Aspergillus flavus and Aspergillus parasiticus is favorable under high temperatures (between 24 and 35 °C) and high humidity (7–10%) . These conditions are ambient in tropical and subtropical regions, namely Sub-Saharan Africa and Southeast Asia, that often experience a high incidence of aflatoxin contamination . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQDOAKHUGURPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1151-98-0 | |

| Record name | Apigeninidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigeninidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigeninidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | APIGENINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Apigeninidin chloride?

A1: The molecular formula of this compound chloride is C15H11O4Cl. It has a molecular weight of 286.7 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. 1H and 13C NMR spectral assignments have been determined, providing valuable information about its structure. [, ]

Q3: Can this compound be used as a natural food colorant?

A4: Yes, this compound shows promise as a natural food colorant. Studies have investigated its application in fermented foods like maize dough. Results show that while a significant portion of this compound degrades during fermentation, the dyed product exhibits increased antioxidant activity and potential improvements in sensory qualities. []

Q4: Does this compound exhibit photochromic properties?

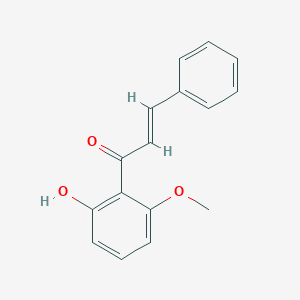

A5: Yes, this compound possesses photochromic properties, meaning it can change color reversibly upon exposure to light. This property is attributed to a phototautomeric reaction that converts it between its trans-chalcone and cis-chalcone forms. Research has shown that this compound dissolved in certain non-toxic solvents, such as a mixture of weakly acidic water and 1,3-butanediol, can undergo repeated cycles of coloration under UV light and decoloration in the dark. [, ]

Q5: How does the presence of a methoxy group affect the fungicidal activity of this compound?

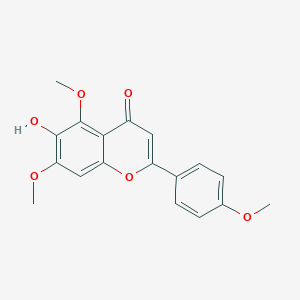

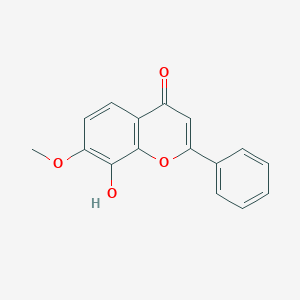

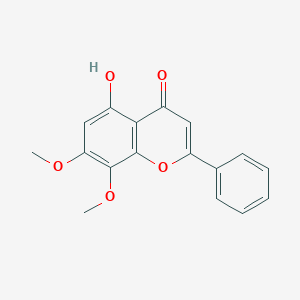

A6: The introduction of a methoxy group, particularly at the C-7 position, significantly enhances the fungicidal activity of this compound. For instance, 7-methoxythis compound exhibits stronger fungicidal activity against sorghum fungi compared to this compound. This suggests the importance of the methoxy group at the C-7 position for enhancing its bioactivity. []

Q6: Are there any other structural modifications that impact this compound's activity?

A7: Research has shown that the formation of dimeric 3-deoxyanthocyanidins, such as this compound-flavene dimer, significantly enhances their stability against bisulfite degradation compared to their monomeric counterparts. This suggests that increasing molecular complexity through dimerization could be a promising strategy for enhancing this compound's stability and potential applications. []

Q7: Does this compound play a role in plant defense mechanisms?

A8: Yes, this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack. Sorghum plants, in particular, synthesize this compound and luteolinidin as part of their defense mechanism against fungal infections. [, , ]

Q8: What is the role of this compound in sorghum varieties with different wound responses?

A9: In sorghum, the presence or absence of specific genes influences the type of pigment produced upon injury. While some varieties produce 3-deoxyanthocyanidins like this compound and luteolinidin, leading to a purple coloration, others produce flavones like apigenin and luteolin, resulting in light brown or dark brown colors. These variations are linked to the expression of enzymes like flavone synthase II and flavonoid 3′-hydroxylase. []

Q9: Are there any potential therapeutic applications of this compound?

A10: Research suggests that this compound-enriched extracts from Sorghum bicolor sheaths have potential therapeutic benefits, particularly in mitigating aflatoxin B1 (AFB1)-induced toxicity. Studies in male rats demonstrated that this compound co-treatment effectively reduced AFB1-mediated oxidative stress, inflammation, and hormonal imbalances, thereby protecting the reproductive system. [, ]

Q10: What analytical techniques are used to study this compound?

A11: Researchers employ a range of techniques to study this compound, including: * High-performance liquid chromatography (HPLC): For separation, identification, and quantification of this compound and related compounds in plant extracts. [, , , ] * Mass spectrometry (MS): Coupled with HPLC (HPLC-MS) to determine the molecular mass and structural information of this compound and its derivatives. [, , ] * UV-Vis spectroscopy: To study the color characteristics and stability of this compound under different conditions. [, , ] * Nuclear magnetic resonance (NMR): To elucidate the structure and confirm the identity of this compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.